
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring, an ethyl group, a methoxyethyl group, and a carboxylate ester group. Its unique structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method is the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, making the process more economical and sustainable.
化学反应分析
Types of Reactions
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxirane derivatives.
科学研究应用
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is exploited in various chemical and biological applications.
相似化合物的比较
Similar Compounds
Ethyl 2-ethyl-3-methyloxirane-2-carboxylate: Lacks the methoxyethyl group.
2-Ethyl-3-methoxypyrazine: Contains a pyrazine ring instead of an oxirane ring.
2-Ethyl-3-methylpyrazine: Similar structure but with a pyrazine ring.
Uniqueness
Ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both an oxirane ring and a methoxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
ethyl 2-ethyl-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-5-11(9(12)14-6-2)10(3,15-11)7-8-13-4/h5-8H2,1-4H3 |
InChI 键 |
HCZAXNWJAIRJPU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(O1)(C)CCOC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


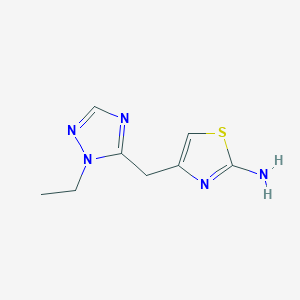
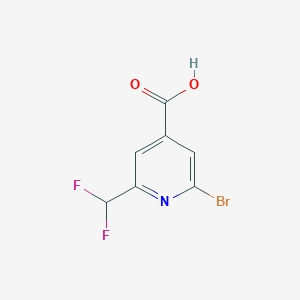
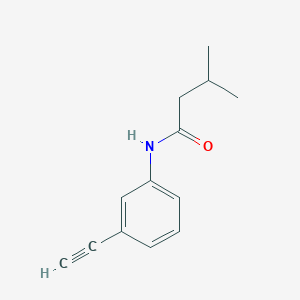
![(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13485292.png)


![2-(2,6-Dioxo-3-piperidyl)-5-[[2-methyl-3-(methylamino)propyl]amino]isoindoline-1,3-dione](/img/structure/B13485319.png)
amine hydrochloride](/img/structure/B13485333.png)

![3-[2-(methylsulfanyl)ethyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13485340.png)
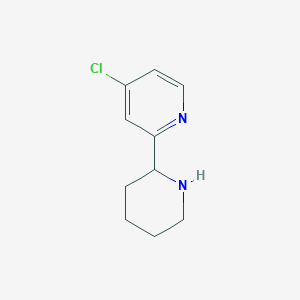
![N-[(pyridin-4-yl)methyl]oxetan-3-amine, trifluoroacetic acid](/img/structure/B13485357.png)
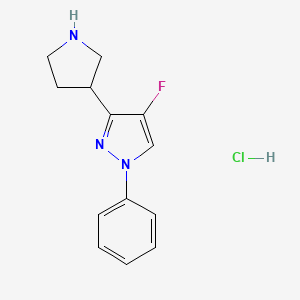
![N-methyl-4-[(pyridin-4-yl)methyl]aniline](/img/structure/B13485362.png)
